N-Methyl-3,4,5-trimethoxybenzylamine is a chemical compound with the molecular formula C₁₁H₁₇NO₃. It is also known as TMA-6 and is a designer drug that belongs to the phenethylamine class. It is used in research and development.
Molecular Structure Analysis
The molecular structure of N-Methyl-3,4,5-trimethoxybenzylamine consists of a benzene ring substituted with three methoxy groups and one N-methylbenzylamine group. The InChI string is InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3.
Physical And Chemical Properties Analysis
N-Methyl-3,4,5-trimethoxybenzylamine has a molecular weight of 211.26 g/mol. It has a topological polar surface area of 39.7 Ų and a complexity of 163. It has one hydrogen bond donor count and four hydrogen bond acceptor counts. The compound is a clear colorless to slightly yellow liquid.
Related Compounds
Methyl 3,4,5-trimethoxybenzoate
Compound Description: Methyl 3,4,5-trimethoxybenzoate is an ester derivative of gallic acid frequently employed in pharmaceutical and chemical synthesis. A paper details its preparation from gallic acid through esterification followed by methylation. []
Compound Description: MTC is a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate synthesized and evaluated for its protective effects against ischemic stroke. Studies indicate its potential as a neuroprotective agent due to its antioxidative, anti-apoptotic, and axonal regeneration-promoting properties. []
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors, drawing inspiration from the inhibitory effects of CA-4 analogues and indoles on this process. Several compounds within this series displayed potent antiproliferative activity against various cancer cell lines. []
1-Methyl-3,4,5-trinitropyrazole (MTNP)
Compound Description: MTNP is a multi-nitrogen azole compound used as a donor in the creation of a novel energetic co-crystal with CL-20. [] The synthesis of MTNP from N-methylpyrazole via iodination and nitration is also reported. []
Compound Description: This group of compounds results from [3+2] cycloaddition reactions between (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone and 1-halo-1-nitroethenes. Preliminary investigations suggest their potential as ingredients in drugs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lycopene is an acyclic carotene commonly obtained from tomatoes and other red fruits. It has a role as an antioxidant and a plant metabolite. It contains a carotenoid psi-end derivative. Lycopene is a naturally occurring red carotenoid pigment that is responsible for red to pink colors seen in tomatoes, pink grapefruit, and other foods. Having a chemical formula of C40H56, lycopene is a tetraterpene assembled from eight isoprene units that are solely composed of carbon and hydrogen. Lycopene may undergo extensive isomerization that allows 1056 theoretical cis-trans configurations; however, the all-trans configuration of lycopene is the most predominant isomer found in foods that gives the red hue. Lycopene is a non-essential human nutrient that is classified as a non-provitamin A carotenoid pigment since it lacks a terminal beta-ionone ring and does not mediate vitamin A activity. However, lycopene is a potent antioxidant molecule that scavenges reactive oxygen species (ROS) singlet oxygen. Tomato lycopene extract is used as a color additive in food products. Lycopene is a natural product found in Pyracantha angustifolia, Allomyces javanicus, and other organisms with data available. Lycopene is a linear, unsaturated hydrocarbon carotenoid, the major red pigment in fruits such as tomatoes, pink grapefruit, apricots, red oranges, watermelon, rosehips, and guava. As a class, carotenoids are pigment compounds found in photosynthetic organisms (plants, algae, and some types of fungus), and are chemically characterized by a large polyene chain containing 35-40 carbon atoms; some carotenoid polyene chains are terminated by two 6-carbon rings. In animals, carotenoids such as lycopene may possess antioxidant properties which may retard aging and many degenerative diseases. As an essential nutrient, lycopene is required in the animal diet. (NCI04) A carotenoid and red pigment produced by tomatoes, other red fruits and vegetables, and photosynthetic algae. It is a key intermediate in the biosynthesis of other carotenoids, and has antioxidant, anti-carcinogenic, radioprotective, and anti-inflammatory properties.
BMS-214662 is a member of the class of benzodiazepines that is 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine substituted by (1H-imidazol-5-yl)methyl, benzyl, (thiophen-2-yl)sulfonyl, and cyano groups at positions 1, 3R, 4 and 7, respectively. It is a potent inhibitor of farnesyltransferase (IC50 = 1.35nM) which was under clinical development for the treatment of solid tumors. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor. It is a member of imidazoles, a nitrile, a member of thiophenes, a sulfonamide, a member of benzenes and a benzodiazepine. BMS-214662 has been used in trials studying the treatment of Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others. BMS-214662 is a nonsedating benzodiazepine derivative with potential antineoplastic activity. Farnesyltransferase inhibitor BMS-214662 inhibits the enzyme farnesyltransferase and the post-translational farnesylation of number of proteins involved in signal transduction, which may result in the inhibition of Ras function and apoptosis in susceptible tumor cells. This agent may reverse the malignant phenotype of H-Ras-transformed cells and has been shown to be active against tumor cells with and without Ras mutations.
L-arabinitol is the L-enantiomer of arabinitol. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an enantiomer of a D-arabinitol. L-Arabitol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-arabinitol is a natural product found in Adonis vernalis with data available. L-arabinitol is a metabolite found in or produced by Saccharomyces cerevisiae.